molecular formula C9H21N3 B156874 1-(2,6-Dimethylpiperazin-1-YL)propan-2-amine CAS No. 128364-95-4

1-(2,6-Dimethylpiperazin-1-YL)propan-2-amine

Cat. No.: B156874
CAS No.: 128364-95-4
M. Wt: 171.28 g/mol
InChI Key: UVULYJSFUHZZKR-UHFFFAOYSA-N
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Description

1-(2,6-Dimethylpiperazin-1-yl)propan-2-amine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a piperazine ring substituted with two methyl groups at positions 2 and 6, and a propan-2-amine group attached to the nitrogen atom of the piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Dimethylpiperazin-1-yl)propan-2-amine can be achieved through several synthetic routes. One common method involves the alkylation of 2,6-dimethylpiperazine with 2-bromo-1-propanamine under basic conditions. The reaction typically requires a solvent such as acetonitrile or dimethylformamide (DMF) and a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and precise reagent addition, can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dimethylpiperazin-1-yl)propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Halogenated compounds like bromoalkanes in the presence of a base such as potassium carbonate.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives with various functional groups.

Scientific Research Applications

1-(2,6-Dimethylpiperazin-1-yl)propan-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its pharmacological properties.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethylpiperazin-1-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N,N-Diisopropylethylamine: A tertiary amine used as a non-nucleophilic base in organic synthesis.

    Triethylamine: Another tertiary amine commonly used as a base in chemical reactions.

    2,6-Di-tert-butylpyridine: A sterically hindered amine used in various organic reactions.

Uniqueness

1-(2,6-Dimethylpiperazin-1-yl)propan-2-amine is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in medicinal chemistry and other scientific

Properties

IUPAC Name

1-(2,6-dimethylpiperazin-1-yl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N3/c1-7(10)6-12-8(2)4-11-5-9(12)3/h7-9,11H,4-6,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVULYJSFUHZZKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC(N1CC(C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70561310
Record name 1-(2,6-Dimethylpiperazin-1-yl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70561310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128364-95-4
Record name 1-(2,6-Dimethylpiperazin-1-yl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70561310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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